molecular formula C16H17N3OS B359116 11-methyl-5-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 321529-51-5

11-methyl-5-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B359116
CAS No.: 321529-51-5
M. Wt: 299.4g/mol
InChI Key: OUSKASKWWPBVJD-UHFFFAOYSA-N
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Description

7-Methyl-2-phenyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol is a complex organic compound with a unique structure that combines elements of pyridine, thieno, and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-phenyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-phenyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Methyl-2-phenyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Methyl-2-phenyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-phenyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol is unique due to its combination of pyridine, thieno, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

321529-51-5

Molecular Formula

C16H17N3OS

Molecular Weight

299.4g/mol

IUPAC Name

11-methyl-5-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C16H17N3OS/c1-19-8-7-11-12(9-19)21-16-13(11)15(20)17-14(18-16)10-5-3-2-4-6-10/h2-6,14,18H,7-9H2,1H3,(H,17,20)

InChI Key

OUSKASKWWPBVJD-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CC=C4

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CC=C4

Origin of Product

United States

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